N-(4-ethoxyphenyl)-7-ethyl-8-(4-fluorophenyl)-4-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide
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Overview
Description
N-(4-ethoxyphenyl)-7-ethyl-8-(4-fluorophenyl)-4-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide is a complex heterocyclic compound that belongs to the class of pyrazolo[5,1-c][1,2,4]triazines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-7-ethyl-8-(4-fluorophenyl)-4-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide typically involves multi-step chemical reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction often starts with the preparation of intermediate compounds, which are then subjected to cyclization reactions to form the final product .
Industrial Production Methods
Industrial production methods for this compound may involve optimization of reaction conditions to improve yield and selectivity. Techniques such as microwave-assisted synthesis, solid-phase synthesis, and metal-based catalysis are often employed to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxyphenyl)-7-ethyl-8-(4-fluorophenyl)-4-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups .
Scientific Research Applications
N-(4-ethoxyphenyl)-7-ethyl-8-(4-fluorophenyl)-4-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide has several scientific research applications, including:
Medicinal Chemistry: This compound has shown potential as an antifungal, anticancer, antiviral, and antitumor agent.
Chemical Biology: The compound’s ability to undergo bioorthogonal reactions with strained alkenes and alkynes makes it useful for chemical biology studies.
Materials Science: The compound’s electronic properties make it suitable for use in materials science, particularly in the development of new materials with specific electronic characteristics.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-7-ethyl-8-(4-fluorophenyl)-4-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazolo[5,1-c][1,2,4]triazine derivatives, such as:
Pyrazolo[4,3-e][1,2,4]triazine derivatives: These compounds have shown significant activity against different tumor cell lines.
Triazolo[4,3-a]pyrazine derivatives: Known for their antibacterial activity.
Triazolothiadiazine derivatives: These compounds exhibit diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.
Uniqueness
N-(4-ethoxyphenyl)-7-ethyl-8-(4-fluorophenyl)-4-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide stands out due to its unique combination of functional groups and electronic properties. This uniqueness allows it to interact with a wide range of biological targets and exhibit diverse biological activities, making it a valuable compound for scientific research and potential therapeutic applications .
Properties
Molecular Formula |
C23H22FN5O2 |
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Molecular Weight |
419.5 g/mol |
IUPAC Name |
N-(4-ethoxyphenyl)-7-ethyl-8-(4-fluorophenyl)-4-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide |
InChI |
InChI=1S/C23H22FN5O2/c1-4-19-20(15-6-8-16(24)9-7-15)22-27-26-21(14(3)29(22)28-19)23(30)25-17-10-12-18(13-11-17)31-5-2/h6-13H,4-5H2,1-3H3,(H,25,30) |
InChI Key |
WBEBVRLMFXKRQN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN2C(=C(N=NC2=C1C3=CC=C(C=C3)F)C(=O)NC4=CC=C(C=C4)OCC)C |
Origin of Product |
United States |
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